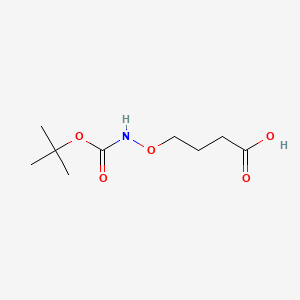

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminooxy group, which is further linked to a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions to prevent unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of the Aminooxy Group: The protected amino group is then reacted with hydroxylamine to form the aminooxy group.

Attachment to Butanoic Acid: The aminooxy group is then linked to a butanoic acid backbone through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Boc group is typically removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products

Oxidation: Oxo derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Deprotected aminooxybutanoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is widely used as a building block in organic synthesis, particularly in the preparation of complex molecules such as dipeptides and γ-amino acids. It acts as a starting material for various coupling reactions with reagents like N,N'-diethylene-N''-2-chloroethyl thiophosphoramide, enhancing amide formation without requiring base addition.

Medicinal Chemistry

The compound is integral to the development of therapeutic agents. It has been utilized in synthesizing inhibitors targeting menin/MLL protein interactions, which are relevant for treating certain cancers. Additionally, derivatives of this compound have shown potential neuroprotective effects through interactions with GABA receptors, suggesting applications in treating neurological disorders.

Biochemical Pathways

Research indicates that this compound plays a role in modulating neurotransmitter systems. Its derivatives can enhance GABAergic activity, contributing to anxiolytic effects. This property makes it a candidate for further studies in pharmacological research aimed at treating anxiety-related conditions.

Case Study 1: Dipeptide Synthesis

In a study investigating the synthesis of dipeptides using this compound, researchers reported satisfactory yields when employing specific coupling reagents. The efficiency of these reactions showcases the compound's utility in peptide chemistry and its potential for creating biologically active compounds.

Case Study 2: Neuroprotective Activity

A series of experiments demonstrated that derivatives synthesized from this compound exhibit significant activity against neurological disorders by interacting with GABA receptors. These findings provide insights into the structure-activity relationships critical for developing new therapeutic agents targeting neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, forming a stable carbamate linkage that prevents the amino group from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar in structure but contains a phenylboronic acid group instead of a butanoic acid backbone.

4-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Contains a benzoic acid backbone instead of a butanoic acid backbone.

Uniqueness

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is unique due to its specific combination of a Boc-protected aminooxy group and a butanoic acid backbone. This structure provides specific reactivity and stability that is advantageous in various synthetic applications.

Actividad Biológica

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid, commonly referred to as Boc-aminooxybutanoic acid, is a compound that has garnered attention in biochemical research due to its potential applications in drug development and biological assays. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Boc-aminooxybutanoic acid is characterized by the presence of an aminooxy group and a tert-butoxycarbonyl (Boc) protecting group. These functional groups are significant in biochemical interactions, particularly in the context of enzyme inhibition and substrate modification.

The biological activity of Boc-aminooxybutanoic acid primarily involves its interaction with protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. The compound has been shown to modulate the activity of various PTPs, thereby influencing signal transduction pathways associated with cancer and other diseases.

- Inhibition of Protein Tyrosine Phosphatases : Research indicates that Boc-aminooxybutanoic acid can inhibit specific PTPs, such as VH1 and YopH. These enzymes are involved in regulating cellular responses to growth factors and stress signals. The inhibition of these phosphatases can lead to altered phosphorylation states of target proteins, affecting cellular functions like proliferation and apoptosis .

- Modulation of Cellular Pathways : By inhibiting PTPs, Boc-aminooxybutanoic acid can impact several signaling pathways, including those related to cancer progression and immune responses. For instance, the compound has been evaluated for its effects on dephosphorylation rates in peptide libraries, revealing its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of Boc-aminooxybutanoic acid:

- Case Study 1 : In a study focusing on cancer cell lines, Boc-aminooxybutanoic acid was shown to enhance the efficacy of chemotherapeutic agents by inhibiting PTPs that promote cell survival pathways. This dual-action mechanism suggests a potential for combination therapies in oncology .

- Case Study 2 : Another investigation assessed the compound's role in modulating immune responses. It was found that Boc-aminooxybutanoic acid could enhance cytokine production in T-cells by inhibiting specific phosphatases that negatively regulate T-cell activation .

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECBBAQNKNZSNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.